molecular formula C17H14FN3O3 B5683074 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide

Katalognummer: B5683074
Molekulargewicht: 327.31 g/mol
InChI-Schlüssel: WOHZXTISBQYYKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide” is a pyridazinyl-acetamide derivative with a fluorophenyl substituent at the 3-position of the pyridazinone ring and a furylmethyl group attached to the acetamide nitrogen. Structurally, it belongs to a class of small-molecule inhibitors targeting proteases such as cathepsin K (CTSK), a key enzyme in osteoclast-mediated bone resorption .

Eigenschaften

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)15-7-8-17(23)21(20-15)11-16(22)19-10-14-2-1-9-24-14/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHZXTISBQYYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a suitable diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated pyridazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound ID Pyridazinyl Substituent Acetamide Substituent Key Biological Activity References
Target Compound 3-(4-fluorophenyl) N-(2-furylmethyl) Presumed CTSK inhibition (based on structural analogs)
2N1HIA 3-(2-fluoro-4-methoxyphenyl) N-(1H-indol-5-yl) Inhibits osteoclast differentiation via CTSK suppression; IC₅₀ ~50 nM in vitro
Analog 3-(4-fluorophenyl) N-(2-pyridinyl) Unknown activity; structural similarity suggests potential protease modulation
Analog 3-(2-fluorophenyl) N-(1-methyl-3-phenylpropyl) Unclear efficacy; ortho-fluorine may reduce CTSK binding affinity compared to para-substituted analogs
Analog 3-(thiomorpholin-4-yl) N-(2-fluorophenyl) Thiomorpholine substitution alters electronic properties; activity not reported

Structural-Activity Relationship (SAR) Insights

Fluorophenyl Position : The para-fluorine (4-position) on the phenyl ring in the target compound may enhance binding to CTSK compared to ortho-fluorinated analogs (e.g., ), as meta/para-substitutions often improve steric and electronic complementarity in protease inhibitors .

Acetamide Substituents: The furylmethyl group in the target compound may confer metabolic stability due to the furan ring’s resistance to oxidation, though its potency may be lower than indole-containing analogs (e.g., 2N1HIA), where the indole moiety enhances hydrophobic interactions with CTSK’s active site .

Methoxy Modifications : The 2-fluoro-4-methoxyphenyl group in 2N1HIA increases potency, likely due to improved hydrogen bonding and π-stacking interactions with CTSK .

Pharmacological and Pharmacokinetic Considerations

  • 2N1HIA has demonstrated robust in vivo efficacy in reducing bone resorption in murine osteoporosis models, with >70% inhibition of CTSK activity at 10 mg/kg .
  • The target compound’s furylmethyl group may reduce cytotoxicity compared to benzothiazole derivatives (), which often exhibit higher metabolic liabilities .
  • Molecular weight and logP values for analogs range from 248.22–356.4 g/mol and 2.1–3.8, respectively (inferred from ), suggesting moderate bioavailability for the target compound .

Biologische Aktivität

The compound 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide , also known by its chemical identifier C18H16FN3O2, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16FN3O2
  • Molecular Weight : 329.34 g/mol
  • IUPAC Name : 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide
  • SMILES : O=C(CN(C(C=C1)=O)N=C1c(cc1)ccc1F)Nc(cc1F)cc(F)c1F

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and anticonvulsant effects. The following sections detail specific findings from recent studies.

Anticonvulsant Activity

A significant study evaluated the anticonvulsant properties of related pyridazinyl compounds. The results indicated that the introduction of fluorine atoms enhanced the anticonvulsant activity due to increased metabolic stability and lipophilicity, which facilitates better central nervous system (CNS) penetration .

Table 1: Anticonvulsant Activity of Pyridazinyl Compounds

Compound IDDose (mg/kg)MES Test ResultToxicity (Rotarod Test)
Y044-1236100EffectiveLow
Y044-1236300Highly EffectiveModerate

The compound demonstrated significant protection in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating its potential as an effective anticonvulsant agent .

The mechanism through which this compound exerts its biological effects may involve modulation of neuronal voltage-sensitive sodium channels. The presence of the fluorine atom is believed to enhance binding affinity to these channels, thus contributing to its anticonvulsant properties .

Case Studies and Research Findings

Several studies have been conducted to elucidate the pharmacological profile of compounds similar to 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide.

  • Study on Derivatives :
    A comparative study on various N-phenylacetamide derivatives highlighted that modifications in the aromatic system significantly influenced their anticonvulsant activity. The incorporation of fluorine was essential for enhancing efficacy .
  • Toxicity Assessment :
    The acute neurological toxicity was assessed using the rotarod test, revealing that while some derivatives exhibited low toxicity at effective doses, others displayed moderate toxicity, necessitating further investigation into safety profiles .

Future Directions

The promising biological activity of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide suggests potential for further development as a therapeutic agent for epilepsy and other neurological disorders. Future research should focus on:

  • In Vivo Studies : Conducting extensive in vivo studies to confirm efficacy and safety.
  • Mechanistic Studies : Investigating the detailed mechanisms underlying its pharmacological effects.
  • Structure-Activity Relationship (SAR) : Exploring SAR to optimize potency and reduce toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.